molecular formula C18H25NO3 B15362608 Tert-butyl 4-benzyloxy-2,3,4,5-tetrahydroazepine-1-carboxylate

Tert-butyl 4-benzyloxy-2,3,4,5-tetrahydroazepine-1-carboxylate

Cat. No.: B15362608
M. Wt: 303.4 g/mol
InChI Key: QRDPYWOKNLVGRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-benzyloxy-2,3,4,5-tetrahydroazepine-1-carboxylate is a chemical compound with the molecular formula C17H25NO3. It is a derivative of azepine, a seven-membered heterocyclic compound containing nitrogen. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-benzyloxy-2,3,4,5-tetrahydroazepine-1-carboxylate typically involves the protection of functional groups and the formation of the azepine ring. One common method includes the following steps:

    Protection of the Hydroxyl Group: The hydroxyl group is protected using a benzyl group to form benzyloxy.

    Formation of the Azepine Ring: The azepine ring is formed through cyclization reactions involving appropriate precursors.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced to the nitrogen atom of the azepine ring through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-benzyloxy-2,3,4,5-tetrahydroazepine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halides (e.g., HCl, HBr) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-benzyloxy-2,3,4,5-tetrahydroazepine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-benzyloxy-2,3,4,5-tetrahydroazepine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-benzyloxy-2,3,4,5-tetrahydroazepine-1-carboxylate: Similar compounds include other azepine derivatives with different substituents.

    4-tert-butyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate: This compound has a similar core structure but lacks the benzyloxy group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the benzyloxy group, in particular, provides additional sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C18H25NO3

Molecular Weight

303.4 g/mol

IUPAC Name

tert-butyl 4-phenylmethoxy-2,3,4,5-tetrahydroazepine-1-carboxylate

InChI

InChI=1S/C18H25NO3/c1-18(2,3)22-17(20)19-12-7-10-16(11-13-19)21-14-15-8-5-4-6-9-15/h4-9,12,16H,10-11,13-14H2,1-3H3

InChI Key

QRDPYWOKNLVGRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC=C1)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.